
5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine
説明
5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine (IPMTA) is a novel synthetic compound that has been studied for its potential applications in scientific research. IPMTA has been found to be an effective inhibitor of several enzymes, which makes it an attractive target for further research. Through its ability to selectively inhibit enzymes, IPMTA has been used to study various biochemical and physiological processes in a variety of organisms.
科学的研究の応用
Hybrid Catalysts in Synthesis
- Hybrid Catalysts and Medicinal Applications : Research highlights the significance of hybrid catalysts in synthesizing complex scaffolds like 5H-pyrano[2,3-d]pyrimidine, which are crucial precursors in medicinal and pharmaceutical industries. The synthesis pathways leverage diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, under green chemistry principles. This approach underlines the broader catalytic applications for developing lead molecules with potential therapeutic benefits (Parmar, Vala, & Patel, 2023).
Antitubercular Activity
- Antitubercular Activity of Pyridinyl Compounds : A review on the antitubercular activity of 2-isonicotinoylhydrazinecarboxamide and related pyridinyl derivatives demonstrates significant efficacy against M. tuberculosis, suggesting the importance of these compounds in developing new leads for anti-TB drugs. This research underscores the potential of pyridinyl compounds in addressing drug-resistant tuberculosis strains, offering a foundation for future antitubercular therapies (Asif, 2014).
Fine Organic Synthesis
- Amino-1,2,4-triazoles in Organic Synthesis : The industrial use of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry is detailed, highlighting their application in producing pharmaceuticals, dyes, and high-energy materials. This review discusses the chemical reactions and production methods for synthesizing various agriculturally and medically relevant products, indicating the versatility of amino-1,2,4-triazoles in chemical synthesis (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
作用機序
Target of action
Pyridines and thiazoles are found in many bioactive molecules and drugs, and they can interact with a wide range of biological targets. For example, some indole derivatives, which are structurally similar to pyridines, have been found to bind with high affinity to multiple receptors .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, these compounds can interact with their targets through various non-covalent interactions, leading to changes in the target’s function .
Biochemical pathways
Pyridines and thiazoles can be involved in a variety of biochemical pathways, depending on their specific structures and targets. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, and other activities, suggesting that they can affect multiple pathways .
Pharmacokinetics
The ADME properties of a compound depend on its specific structure. Generally, pyridines and thiazoles, due to their aromatic nature, might have good absorption and distribution profiles. Their metabolism and excretion can vary widely .
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. For example, if a compound targets a receptor involved in cell proliferation, it might have anti-proliferative effects .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of a compound can be affected by the pH of its environment, as pH can influence the compound’s ionization state and, consequently, its ability to interact with its targets .
生化学分析
Biochemical Properties
5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to regulate gene expression . Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production .
特性
IUPAC Name |
4-methyl-5-(2-propan-2-ylpyridin-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-7(2)10-6-9(4-5-14-10)11-8(3)15-12(13)16-11/h4-7H,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWJENZULXGNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


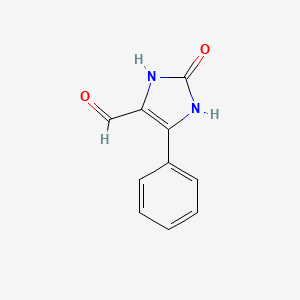

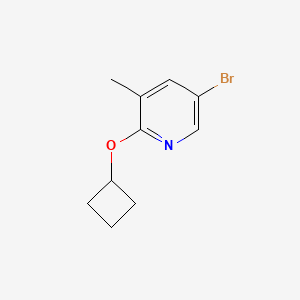
![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)
![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)

![4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium](/img/structure/B1448018.png)
![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)
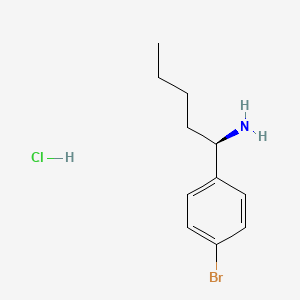
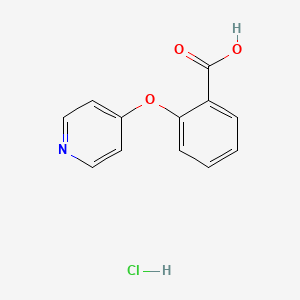
![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)
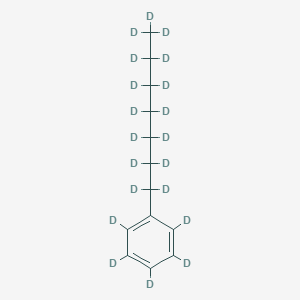

![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)
